molecular formula C11H9Cl2NO3 B11802886 3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11802886
M. Wt: 274.10 g/mol
InChI Key: MUXCKRJAYYVUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate reagent to yield the isoxazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different biological activity.

    3-(2,3-Dichlorophenyl)amino]methyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Another compound with a dichlorophenyl group, used in anticancer research.

Uniqueness

3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring structure and dichlorophenyl group make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-8(14-17-11)6-3-2-4-7(12)9(6)13/h2-4H,5H2,1H3,(H,15,16)

InChI Key

MUXCKRJAYYVUOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.